molecular formula C12H11FN4S B1462857 6-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine CAS No. 1177361-72-6

6-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine

Cat. No.: B1462857
CAS No.: 1177361-72-6
M. Wt: 262.31 g/mol
InChI Key: BLLWDNGXXJJNNN-UHFFFAOYSA-N
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Description

6-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine is a heterocyclic compound that contains a benzothiazole core substituted with a fluoro group and a pyrazole moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carbonyl compound under acidic conditions.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the Pyrazole Moiety: The pyrazole moiety can be attached through a nucleophilic substitution reaction involving a suitable pyrazole derivative and an alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution with alkyl halides or electrophilic substitution with halogens.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industrial Applications:

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine
  • 6-bromo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine
  • 6-methyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine

Uniqueness

6-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine is unique due to the presence of the fluoro group, which can enhance its biological activity and stability. The pyrazole moiety also contributes to its distinct pharmacological profile compared to other similar compounds.

Properties

IUPAC Name

6-fluoro-N-(2-pyrazol-1-ylethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4S/c13-9-2-3-10-11(8-9)18-12(16-10)14-5-7-17-6-1-4-15-17/h1-4,6,8H,5,7H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLWDNGXXJJNNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCNC2=NC3=C(S2)C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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